molecular formula C12H25NO2 B172499 Laurohydroxamic acid CAS No. 10335-68-9

Laurohydroxamic acid

Cat. No. B172499
CAS RN: 10335-68-9
M. Wt: 215.33 g/mol
InChI Key: HINLVYCXMWGFEP-UHFFFAOYSA-N
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Description

Laurohydroxamic acid (LHA) is a hydroxamic acid derivative that is commonly used in scientific research as a chelating agent and a potent inhibitor of bacterial growth. It is a white crystalline powder that is soluble in water and is often used as a substitute for traditional chelating agents such as EDTA and citric acid. LHA has been shown to have a wide range of applications in the fields of biochemistry, microbiology, and materials science.

Mechanism Of Action

The mechanism of action of Laurohydroxamic acid is not fully understood, but it is believed to work by chelating metal ions that are necessary for bacterial growth and metabolism. Laurohydroxamic acid has also been shown to disrupt bacterial cell membranes, leading to cell death. In addition to its antimicrobial properties, Laurohydroxamic acid has been shown to have antioxidant properties, which may contribute to its effectiveness in preventing bacterial growth.

Biochemical And Physiological Effects

Laurohydroxamic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its antimicrobial and chelating properties, Laurohydroxamic acid has been shown to have anti-inflammatory and anticancer properties. Laurohydroxamic acid has also been shown to have neuroprotective properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of Laurohydroxamic acid is its broad-spectrum antimicrobial activity, making it useful in a wide range of applications. Laurohydroxamic acid is also relatively easy to synthesize and purify, making it a cost-effective option for industrial applications. However, Laurohydroxamic acid has some limitations, including its potential toxicity to mammalian cells at high concentrations. Laurohydroxamic acid is also sensitive to pH and temperature, which may limit its effectiveness in certain applications.

Future Directions

There are many potential future directions for research on Laurohydroxamic acid. One area of interest is the development of Laurohydroxamic acid-based drug delivery systems, which could improve the efficacy and safety of a wide range of drugs. Another area of interest is the development of Laurohydroxamic acid-based antimicrobial coatings for medical devices and surfaces, which could help reduce the spread of hospital-acquired infections. Additionally, further research is needed to fully understand the mechanism of action of Laurohydroxamic acid and its potential therapeutic applications in a variety of diseases.

Synthesis Methods

The synthesis of Laurohydroxamic acid involves the reaction of lauric acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to yield pure Laurohydroxamic acid. The synthesis of Laurohydroxamic acid is relatively simple and can be performed on a large scale, making it an attractive option for industrial applications.

Scientific Research Applications

Laurohydroxamic acid has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative strains. In addition to its antimicrobial properties, Laurohydroxamic acid has also been shown to have chelating properties, making it useful in the purification of metals and other compounds. Laurohydroxamic acid has also been studied for its potential use in drug delivery systems, as it has been shown to be an effective carrier for a variety of drugs.

properties

CAS RN

10335-68-9

Product Name

Laurohydroxamic acid

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

N-hydroxydodecanamide

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14)

InChI Key

HINLVYCXMWGFEP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NO

Canonical SMILES

CCCCCCCCCCCC(=O)NO

Other CAS RN

10335-68-9
94166-52-6

synonyms

N-hydroxydodecanaMide

Origin of Product

United States

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